molecular formula C20H17F3N2O4S B2462129 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034248-93-4

2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2462129
CAS No.: 2034248-93-4
M. Wt: 438.42
InChI Key: ROLQDHQYWPITIO-UHFFFAOYSA-N
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Description

2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a research-grade chemical probe recognized for its potent and selective antagonism of the M1 muscarinic acetylcholine receptor (M1 mAChR) through a negative allosteric modulator (NAM) mechanism. This compound demonstrates high affinity for the M1 receptor, effectively modulating receptor function by binding to an allosteric site distinct from the orthosteric acetylcholine binding pocket, which can lead to a suppression of M1-mediated signaling. Its primary research value lies in the precise pharmacological dissection of M1 receptor function in the central nervous system. Investigations utilizing this M1 NAM have been pivotal in exploring the receptor's role in various models of neurological disorders , including its potential involvement in cognitive processes and cholinergic pathways. The utility of this compound extends to basic neuropharmacology, where it helps elucidate the complexities of muscarinic receptor subtype signaling, and to translational research aimed at validating the M1 receptor as a therapeutic target for conditions like Alzheimer's disease, schizophrenia, and Parkinson's disease, where allosteric modulation offers a promising strategy for achieving subtype selectivity. This reagent is strictly for use in controlled in vitro and ex vivo experimental systems to advance the understanding of cholinergic neurotransmission and receptor pharmacology.

Properties

IUPAC Name

2-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-17-7-3-4-8-18(17)30(26,27)25-12-11-15(13-25)28-19-10-9-14-5-1-2-6-16(14)24-19/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQDHQYWPITIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic aromatic substitution (SNAr) reactions can be employed, using reagents such as sodium methoxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including those containing trifluoromethoxy groups. For instance, compounds with similar structures have shown significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced microbial inhibition, suggesting that 2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline may exhibit similar properties .

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The compound may act through various mechanisms, including the inhibition of specific cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the range of 1.9 to 7.52 µg/mL against human cancer cell lines like HCT-116 and MCF-7, indicating promising anticancer activity .

TRPV4 Antagonism

The compound's structural features suggest that it may act as an antagonist for the Transient Receptor Potential Vanilloid 4 (TRPV4), which is implicated in various physiological processes and pathologies, including pain and inflammation. Research into similar pyrrolidine sulfonamide analogs has shown efficacy in this area, paving the way for potential therapeutic applications .

Synthesis Techniques

The synthesis of quinoline derivatives often involves multi-step processes that incorporate various chemical reactions such as nucleophilic substitutions and cyclizations. Recent advancements have improved the efficiency and yield of these syntheses, making it feasible to produce compounds like 2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline on a larger scale for research and potential clinical use .

Case Study 1: Antimicrobial Screening

A study conducted on related quinoline derivatives demonstrated that modifications at specific positions significantly affected antimicrobial efficacy. The introduction of trifluoromethyl groups was found to enhance activity against Mycobacterium smegmatis, suggesting that similar modifications in 2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline could yield potent antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation

In another investigation, a series of quinoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited lower IC50 values compared to their non-fluorinated counterparts, underscoring the importance of this functional group in enhancing anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialMycobacterium smegmatisSignificant inhibition
Pseudomonas aeruginosaSignificant inhibition
AnticancerHCT-116IC50: 1.9 - 7.52 µg/mL
MCF-7IC50: 1.9 - 7.52 µg/mL
TRPV4 AntagonismPain ModelsPotential therapeutic effects

Mechanism of Action

The mechanism of action of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the quinoline core facilitates its integration into biological systems. The compound can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
  • 2-((1-((2-(Methoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
  • 2-((1-((2-(Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Uniqueness

Compared to similar compounds, 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline stands out due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications.

Biological Activity

The compound 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, and incorporates a trifluoromethoxyphenylsulfonyl moiety that may enhance its bioactivity.

Chemical Structure

The molecular formula of this compound is C15H14F3N3O4SC_{15}H_{14}F_3N_3O_4S, which indicates the presence of multiple functional groups contributing to its biological properties. The trifluoromethoxy group is particularly notable for its ability to influence the pharmacokinetics and pharmacodynamics of compounds.

The mechanism of action for 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves interaction with specific biological targets, likely including enzymes and receptors. The sulfonyl and trifluoromethoxy groups may enhance binding affinity, leading to increased efficacy against various biological pathways.

Pharmacological Properties

  • Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications at the C-2 position of the quinoline scaffold can significantly enhance activity against resistant strains of bacteria, such as Staphylococcus aureus .
  • Anti-inflammatory Effects : Some studies suggest that quinoline-based compounds exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
  • Anticancer Potential : There is emerging evidence that quinoline derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how different substituents on the quinoline core affect biological activity. For instance:

  • The introduction of a trifluoromethoxy group has been shown to enhance potency against certain targets by improving solubility and metabolic stability .
  • Variations in the pyrrolidine moiety can lead to significant changes in bioactivity, underscoring the importance of this structural component in drug design .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several quinoline derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis. Compounds similar to 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibited superior activity compared to standard treatments like isoniazid .

Case Study 2: Inhibition of Enzymatic Activity

Research focusing on the inhibition of specific enzymes revealed that derivatives with a sulfonyl group showed enhanced inhibitory effects on certain kinases associated with cancer progression. These findings suggest potential applications in targeted cancer therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value (μM)Reference
Compound AAntimicrobialStaphylococcus aureus5.0
Compound BAnti-inflammatoryCytokine production10.0
Compound CAnticancerCancer cell lines15.0

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